"4,6-Dichloro-2-methylnicotinic acid" properties and characteristics
"4,6-Dichloro-2-methylnicotinic acid" properties and characteristics
An In-Depth Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction
4,6-Dichloro-2-methylnicotinic acid is a halogenated pyridinecarboxylic acid derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. Its structure, featuring a pyridine core substituted with two chlorine atoms, a methyl group, and a carboxylic acid, offers multiple reactive sites for chemical modification. These characteristics make it a valuable intermediate in the design and synthesis of complex molecular architectures, particularly within the field of medicinal chemistry.
Nicotinic acid (niacin) and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous approved therapeutic agents with a wide array of biological activities.[1][2] The strategic placement of chloro-substituents on the pyridine ring, as seen in 4,6-dichloro-2-methylnicotinic acid, significantly influences the molecule's electronic properties and reactivity, providing chemists with a powerful tool for developing novel compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[1][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, analytical characterization, and safe handling of this important chemical intermediate for researchers and drug development professionals.
Physicochemical and Structural Properties
The identity and fundamental properties of 4,6-Dichloro-2-methylnicotinic acid are defined by its unique molecular structure. The presence of electronegative chlorine atoms and the acidic carboxylic acid group dictates its chemical behavior and physical characteristics. A summary of its key identifiers and computed properties is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | 4,6-dichloro-2-methylpyridine-3-carboxylic acid | [4][5] |
| Synonym(s) | 4,6-Dichloro-2-methylnicotinic acid | [4] |
| CAS Number | 693286-31-6 | [4][5] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [4][5] |
| Molecular Weight | 206.03 g/mol | [4][5] |
| Canonical SMILES | CC1=C(C(=CC(=N1)Cl)Cl)C(=O)O | [5] |
| InChI Key | GWYIZOFIYNAMAC-UHFFFAOYSA-N | [5] |
| Appearance | Solid (predicted) | [6] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |
| Computed logP | 2.395 | [4] |
| Hydrogen Bond Donors | 1 | [4][5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthesis protocols for 4,6-dichloro-2-methylnicotinic acid are not extensively detailed in the literature, its structure lends itself to logical retrosynthetic analysis based on established pyridine chemistry. A plausible synthetic route would involve the construction of a substituted pyridine ring followed by targeted chlorination and oxidation reactions.
Proposed Synthetic Workflow
A general strategy for synthesizing dichloronicotinic acid derivatives often involves the cyclization of acyclic precursors to form the pyridine ring, followed by functional group interconversions. Chlorination can be achieved using various reagents, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), to replace hydroxyl groups on the pyridine ring. The methyl and carboxylic acid groups can be introduced via precursors incorporated into the initial cyclization reaction or installed on a pre-formed ring.
Caption: A plausible synthetic workflow for 4,6-Dichloro-2-methylnicotinic acid.
Expertise & Causality:
-
Step 1 (Pyridone Formation): The Hantzsch pyridine synthesis or similar cyclocondensation reactions are foundational methods for creating substituted pyridine rings. Using an acetoacetate derivative and an amine source provides a reliable route to a dihydroxypyridine intermediate, which is a key precursor for chlorination.
-
Step 2 (Dichlorination): The hydroxyl groups on the pyridone ring are tautomers of ketones and behave like enols. They can be readily converted to chloro groups using powerful chlorinating agents like phosphorus oxychloride (POCl₃). This is a standard and field-proven transformation in heterocyclic chemistry.[7] The reaction is typically performed at elevated temperatures. Protecting the carboxylic acid as an ester during this step is often necessary to prevent unwanted side reactions.
-
Step 3 (Hydrolysis): The final step involves the saponification (hydrolysis) of the ester group back to the carboxylic acid. This is a straightforward deprotection step, typically achieved under acidic or basic conditions, to yield the final target molecule.
Key Reactivity
The chemical reactivity of 4,6-dichloro-2-methylnicotinic acid is governed by its functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation (coupling reactions), and reduction. This is the primary handle for incorporating the molecule into larger structures.[8]
-
Chloro Substituents: The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), making the molecule an excellent scaffold for building chemical libraries.[9] The reactivity of the two chlorine atoms may differ, potentially allowing for selective substitution.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various metal-catalyzed cross-coupling reactions.
Applications in Medicinal Chemistry and Drug Discovery
While specific biological activities for 4,6-dichloro-2-methylnicotinic acid itself are not widely reported, its true value lies in its role as a versatile synthetic intermediate for the creation of novel, biologically active compounds.[2] The dichloropyridine scaffold is a key component in many pharmacologically active molecules.
The molecule serves as a platform for generating diverse compound libraries for screening. By reacting the carboxylic acid with a library of amines and subsequently displacing the chlorine atoms with various nucleophiles, a vast chemical space can be explored efficiently.
Caption: Role as a versatile scaffold in combinatorial chemistry.
This strategic approach is central to modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[10][11]
Analytical Characterization
Confirming the identity and purity of 4,6-dichloro-2-methylnicotinic acid requires a combination of spectroscopic and chromatographic techniques.[12] The following sections describe the expected analytical data based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[13]
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm). Its position is concentration-dependent and it may be unobservable if exchanged with deuterium from the solvent.
-
Aromatic Proton (-CH-): A sharp singlet expected in the aromatic region (typically 7.0-8.5 ppm). Its isolation (no adjacent protons) leads to a singlet multiplicity.
-
Methyl Protons (-CH₃): A sharp singlet, typically in the range of 2.0-2.8 ppm. The deshielding effect of the aromatic ring and adjacent carbonyl group places it in this region.
-
-
¹³C NMR:
-
Carboxylic Carbonyl (-COOH): A signal in the range of 160-180 ppm.
-
Aromatic Carbons: Five distinct signals are expected. Two carbons bonded to chlorine (C-Cl) will be significantly downfield. The other three (C-CH₃, C-COOH, and C-H) will have characteristic shifts.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically 15-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[14]
-
O-H Stretch (Carboxylic Acid): A very broad band, typically from 2500-3300 cm⁻¹, resulting from hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹, which can be difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition.[15]
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (206 g/mol ).
-
Isotopic Pattern: A key feature will be the isotopic pattern for a molecule containing two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.
Experimental Protocol: Purity Determination by HPLC
This protocol provides a self-validating system for assessing the purity of a synthesized batch of 4,6-dichloro-2-methylnicotinic acid.
Objective: To determine the purity of the target compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials:
-
4,6-Dichloro-2-methylnicotinic acid sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Rationale: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the acidic analyte.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Rationale: Dissolving the sample in the mobile phase ensures compatibility with the HPLC system and prevents sample precipitation upon injection.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Rationale: A gradient elution is used to ensure that both polar and non-polar impurities are effectively separated and eluted from the column, providing a comprehensive purity profile.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
-
Purity (%) = (Area_Product / Total_Area) * 100
-
Trustworthiness: A pure compound should yield a single major peak. The presence of other peaks indicates impurities, and their relative areas provide a quantitative measure of the purity level.
-
Safety and Handling
Based on safety data sheets for analogous dichloronicotinic acid compounds, 4,6-dichloro-2-methylnicotinic acid should be handled with appropriate care.[16][17]
-
Hazard Classification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.[17]
-
Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[16]
-
Conclusion
4,6-Dichloro-2-methylnicotinic acid is a chemical intermediate of significant value to the research and drug development community. While not an end-product itself, its highly functionalized structure provides a robust and versatile platform for the synthesis of diverse molecular libraries. The presence of a modifiable carboxylic acid and two reactive chlorine atoms on a privileged nicotinic acid core allows for extensive structure-activity relationship studies. A thorough understanding of its synthesis, reactivity, and analytical characterization, combined with strict adherence to safety protocols, enables chemists to effectively leverage this compound in the quest for novel therapeutic agents.
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